molecular formula C15H32O4 B8262263 Dodecanoic acid, ester with 1,2-propanediol CAS No. 37321-62-3

Dodecanoic acid, ester with 1,2-propanediol

Cat. No.: B8262263
CAS No.: 37321-62-3
M. Wt: 276.41 g/mol
InChI Key: LLRANSBEYQZKFY-UHFFFAOYSA-N
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Description

Dodecanoic acid, ester with 1,2-propanediol (CAS 27194-74-7), commonly known as propylene glycol monolaurate (PGML), is a monoester formed by the reaction of dodecanoic acid (lauric acid) and 1,2-propanediol. Its molecular formula is C₁₅H₃₀O₃, with an average molecular mass of 258.4 g/mol . PGML exists as a colorless to pale yellow liquid or solid, depending on purity, and is classified as a nonionic surfactant .

Properties

IUPAC Name

dodecanoic acid;propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3(5)2-4/h2-11H2,1H3,(H,13,14);3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRANSBEYQZKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O.CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021098
Record name Dodecanoic acid, ester with 1,​2-​propanediol
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Molecular Weight

276.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37321-62-3
Record name Lauroglycol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, ester with 1,​2-​propanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanoic acid, ester with 1,2-propanediol
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanoic acid, ester with 1,2-propanediol, can be synthesized through the esterification of dodecanoic acid with 1,2-propanediol. This reaction can be catalyzed by either a base or an enzyme. When using a base catalyst, the reaction typically requires high temperatures (around 200°C) and pressure, resulting in a complex mixture of products with a dark color and unpleasant odor . Enzyme-catalyzed esterification, on the other hand, offers milder reaction conditions, higher conversion rates, and cleaner products .

Industrial Production Methods

In industrial settings, the production of this compound, often involves the use of enzyme-catalyzed transesterification reactions. This method is preferred due to its efficiency and the quality of the final product .

Mechanism of Action

The mechanism of action of dodecanoic acid, ester with 1,2-propanediol, primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and stabilization of emulsions. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of active compounds . The molecular targets and pathways involved include interactions with lipid bilayers and disruption of microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Dodecanoic Acid, 1,2,3-Propanetriyl Ester (Glyceryl Trilaurate)

  • Structure : Triester of glycerol and lauric acid (C₃₉H₇₄O₆; MW 639.0 g/mol) .
  • Applications :
    • Pharmaceuticals : Exhibits antiarthritic, hepatoprotective, and nematocidal activities .
    • Antibacterial : Found in plant extracts (e.g., Cnidoscolus acanitifolius) with broad-spectrum activity .
  • Key Difference : Higher molecular weight and triester structure confer greater hydrophobicity compared to PGML, limiting its use in emulsification but enhancing lipid solubility for drug delivery .

Propylene Glycol Monostearate (PGMS)

  • Structure: Monoester of 1,2-propanediol and stearic acid (C₂₁H₄₂O₃; MW 342.5 g/mol) .
  • Applications :
    • Food/Cosmetics : Acts as a thickener and stabilizer in emulsions (e.g., ice cream, lotions) .
  • Key Difference : Longer fatty acid chain (C18 vs. C12 in PGML) increases melting point and hydrophobicity, making PGMS more suitable for solid-in-oil formulations .

1,2-Ethanediyl Ester Octadecanoic Acid (Ethylene Glycol Distearate)

  • Structure : Diester of ethylene glycol and stearic acid (C₃₈H₇₄O₄; MW 595.0 g/mol) .
  • Applications :
    • Industrial Lubricants : Used in coatings and plasticizers due to high thermal stability .
  • Key Difference: Diester configuration and ethylene glycol backbone reduce HLB compared to PGML, favoring non-aqueous applications .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Ester Type Key Applications Notable Properties
PGML C₁₅H₃₀O₃ 258.4 Monoester Emulsifiers, pesticides, antimicrobials Tunable HLB, microemulsion formation
Glyceryl Trilaurate C₃₉H₇₄O₆ 639.0 Triester Pharmaceuticals, plant extracts High hydrophobicity, bioactivity
PGMS C₂₁H₄₂O₃ 342.5 Monoester Food stabilizers, cosmetics High melting point, oil compatibility
Ethylene Glycol Distearate C₃₈H₇₄O₄ 595.0 Diester Industrial lubricants, coatings Thermal stability, low HLB

Biological Activity

Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. When esterified with 1,2-propanediol, it forms a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and metabolic effects based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H30O3
  • Molecular Weight : 258.4 g/mol
  • CAS Number : Not specified but related to dodecanoic acid esters.

The compound exhibits properties typical of fatty acid esters, which can influence its solubility, absorption, and biological interactions.

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety of dodecanoic acid esters. The European Food Safety Authority (EFSA) reviewed propane-1,2-diol esters of fatty acids (E 477), which includes dodecanoic acid esters. Key findings include:

  • Acute Toxicity : Studies indicated low acute toxicity levels. For instance, in a study involving rats, the no observed adverse effect level (NOAEL) for propane-1,2-diol monostearate was determined to be 6,768 mg/kg body weight per day .
  • Chronic Toxicity : No significant chronic toxicity or carcinogenicity was identified in various studies. The established acceptable daily intake (ADI) for propane-1,2-diol esters is 25 mg/kg body weight per day .

Antimicrobial Properties

Dodecanoic acid and its esters have demonstrated antimicrobial activity against various pathogens. Notably:

  • Mechanism of Action : Fatty acids disrupt microbial membranes, leading to cell lysis. Dodecanoic acid specifically has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Case Studies : In food packaging applications, dodecanoic acid esters are being explored for their potential to inhibit microbial growth, thus extending shelf life and ensuring food safety .

Metabolic Effects

The metabolism of dodecanoic acid esters involves hydrolysis into free fatty acids and propanediol. Research indicates:

  • Absorption and Distribution : Following ingestion, these compounds are absorbed in the gastrointestinal tract and metabolized in the liver. The presence of propanediol may affect the metabolic pathway of fatty acids.
  • Energy Source : Dodecanoic acid can serve as a medium-chain triglyceride (MCT), providing a rapid source of energy due to its efficient absorption and metabolism .

Summary of Research Findings

Study TypeFindingsReference
Acute ToxicityNOAEL for propane-1,2-diol monostearate: 6,768 mg/kg bw/day
Chronic ToxicityNo significant chronic toxicity or carcinogenic effects observed
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Metabolic PathwaysRapidly absorbed and metabolized; serves as an energy source

Q & A

Q. What in vitro models evaluate the biological activity or toxicity of these esters?

  • Methodology : Use EPA-recommended assays (e.g., ER/AR transcriptional activation assays) for endocrine disruption screening. Cell viability assays (e.g., MTT) in human dermal fibroblasts assess cytotoxicity .

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